![molecular formula C20H16N2O5S2 B589605 Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity CAS No. 1391052-15-5](/img/structure/B589605.png)
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Des[(5-ethyl-2-pyridinyl)ethyl] pioglitazone dimer ether (DPE) impurity is an important compound in the synthesis of pioglitazone, a thiazolidinedione drug used to treat type 2 diabetes. DPE is a highly reactive and unstable compound, making it difficult to synthesize and handle.
Scientific Research Applications
Deep Eutectic Solvents: A Review of Fundamentals and Applications
Deep Eutectic Solvents (DESs) are highlighted for their significant depressions in melting points compared to their neat constituent components, showing promise in applications as "designer" solvents with tunable physicochemical properties. The review emphasizes the need for both simulations and experiments to understand the structure-property relationships in DESs, pointing to complex hydrogen bonding as the root cause of their melting point depressions and physicochemical properties. It discusses recent research efforts towards developing a fundamental understanding and predictive models for DESs, covering the advancements in the field and identifying promising research directions (Hansen et al., 2020).
The Peculiar Effect of Water on Ionic Liquids and Deep Eutectic Solvents
This review analyzes the unique impacts of water on the properties of Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs), suggesting them as eco-friendly alternatives to traditional organic solvents. The presence of water, either as an impurity or added intentionally, significantly alters the physicochemical properties of ILs/DESs. The collected experimental and theoretical results demonstrate how water rapidly changes the heterogeneous 3D structures of pure ILs/DESs, leading to markedly different behaviors. This understanding is crucial for advancing the practical applications of IL/DES-H2O binary systems (Ma et al., 2018).
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review
This review focuses on novel methods for the synthesis of omeprazole and the pharmaceutical impurities of proton pump inhibitors, providing insights into the development of these drugs. It details the process of synthesizing omeprazole, emphasizing the study of various pharmaceutical impurities. The paper discusses the formation of sulfone N-oxide as a result of overoxidation, outlining the novel synthesis process for pharmaceutical impurities that achieve expected yields through a process observed to be short and simple (Saini et al., 2019).
Protective Effects of Pioglitazone on Cognitive Impairment and the Underlying Mechanisms: A Review of Literature
This review discusses the beneficial effects of Pioglitazone on cognitive dysfunction and the underlying mechanisms, such as its agonistic effect on PPAR-γ. It reviews the literature on Pioglitazone's impact on improving cognitive impairment through several mechanisms, including regulation of inflammatory cytokines, inhibition of Aβ production, and enhancement of neurogenesis and synaptic plasticity. While highlighting the potential of Pioglitazone in treating cognitive disorders, the review also addresses associated cardiovascular risks and the need for further research to determine its clinical applicability in cognitive disorder treatments (Alhowail et al., 2022).
properties
IUPAC Name |
5-[[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c23-17-15(28-19(25)21-17)9-11-1-5-13(6-2-11)27-14-7-3-12(4-8-14)10-16-18(24)22-20(26)29-16/h1-8,15-16H,9-10H2,(H,21,23,25)(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYIFUZAGWPGGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)
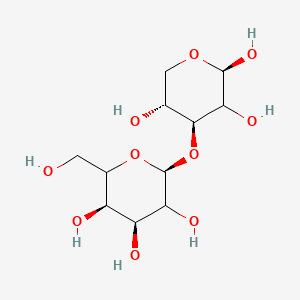
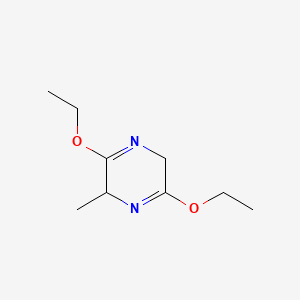
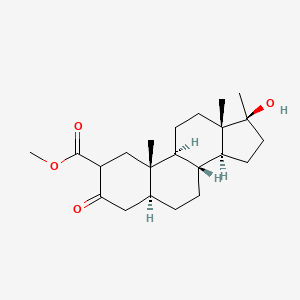
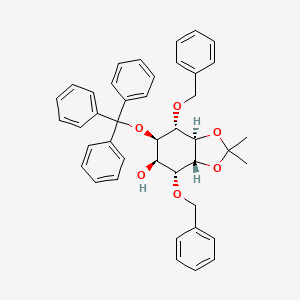
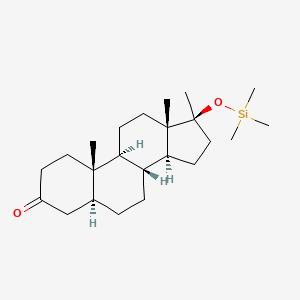
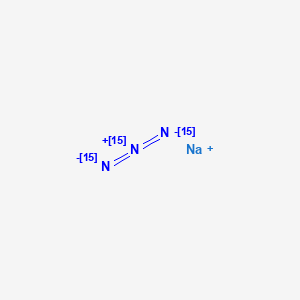

![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)
![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)